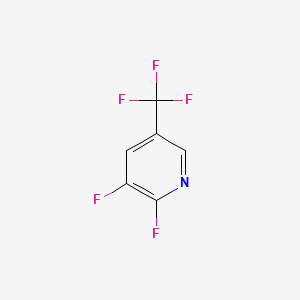
2,3-Difluoro-5-(trifluoromethyl)pyridine
Cat. No. B1282707
Key on ui cas rn:
89402-42-6
M. Wt: 183.08 g/mol
InChI Key: XIFCGIKPAAZFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04480102
Procedure details


A 100 ml 4-neck round bottom flask, containing a magnetic stir bar and fitted with a thermometer, nitrogen inlet and distillation condenser, was charged with 75 ml of DMSO, 0.5 g of anhydrous K2CO3 and 22.8 g (0.15 mole) of CsF. The reaction mixture was heated to 115° C. at 57 mm Hg so that about 20 ml of DMSO was distilled to dry the reaction mixture. The light yellow reaction mixture was cooled to 65° C. and 20 g (0.1 mole) of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine was added through a pressure equalizing addition funnel which replaced the distillation condenser. After a dry ice condenser was attached to the flask the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation. The reaction mixture was black with dark solids on the sides of the flask. A short path distillation condenser was attached to the flask and 13 g of crude product was collected in a receiver, which was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C). This crude product was extracted with water to remove any residual DMSO and dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying). The product was then transferred to a 25 ml round bottom flask and distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column resulting in 9.3 g of substantially pure 2,3-difluoro-5-(trifluoromethyl)pyridine. The isolated yield of desired product was calculated to be 48.4% of theoretical. The structure of the product was confirmed by its nuclear magnetic resonance (NMR) spectra. Elemental analysis results for the product were:





Identifiers


|
REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[F-:7].[Cs+].Cl[C:10]1[C:11]([F:20])=[N:12][CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1>CS(C)=O>[F:20][C:11]1[C:10]([F:7])=[CH:15][C:14]([C:16]([F:19])([F:18])[F:17])=[CH:13][N:12]=1 |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 100 ml 4-neck round bottom flask, containing a magnetic stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a thermometer, nitrogen inlet and distillation condenser
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition funnel which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a dry ice condenser was attached to the flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation
|
|
Duration
|
46.5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
A short path distillation condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected in a receiver, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This crude product was extracted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any residual DMSO
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was then transferred to a 25 ml round bottom flask
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC=C(C=C1F)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
